molecular formula C9H11BrFN B1393435 N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine CAS No. 1216635-19-6

N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine

Cat. No.: B1393435
CAS No.: 1216635-19-6
M. Wt: 232.09 g/mol
InChI Key: OIIJNPOYTODHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for substituted aromatic amines. The preferred IUPAC name for this compound is 2-(4-bromo-2-fluorophenyl)-N-methylethanamine, which clearly indicates the substitution pattern and functional group arrangement. This nomenclature system prioritizes the ethylamine chain as the principal functional group, with the aromatic ring serving as a substituent bearing specific halogen substitutions. The systematic identification process reveals multiple acceptable naming conventions, including the alternative designation 2-(4-bromo-2-fluorophenyl)ethylamine, which emphasizes the methylated nitrogen center.

The compound's registration under Chemical Abstracts Service number 1216635-19-6 provides unambiguous identification within chemical databases and literature. Additional systematic identifiers include the International Chemical Identifier string InChI=1S/C9H11BrFN/c1-12-5-4-7-2-3-8(10)6-9(7)11/h2-3,6,12H,4-5H2,1H3, which encodes the complete molecular structure and connectivity. The corresponding International Chemical Identifier Key OIIJNPOYTODHBY-UHFFFAOYSA-N serves as a condensed hash representation for database searching and cross-referencing purposes. The Simplified Molecular Input Line Entry System representation CNCCC1=C(C=C(C=C1)Br)F provides a linear notation that facilitates computational analysis and structure-based searches.

The systematic nomenclature reflects the compound's classification as a secondary amine derivative of phenethylamine, with specific substitution patterns that distinguish it from related analogs. The numerical positioning system clearly identifies the bromine substituent at the 4-position (para to the ethylamine chain) and the fluorine substituent at the 2-position (ortho to the ethylamine chain) of the benzene ring. This systematic approach ensures precise communication of structural information across scientific disciplines and facilitates accurate identification in synthetic and analytical contexts.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of substituted phenethylamine derivatives, with conformational preferences significantly influenced by the presence of halogen substituents. Computational studies employing density functional theory methods have demonstrated that phenethylamine derivatives typically adopt multiple stable conformations in the gas phase, with energy barriers between conformers being relatively low. The ethylamine side chain of the compound can exist in various rotational conformations, including gauche and anti arrangements, which are stabilized by different intramolecular interactions and electronic effects.

The presence of both bromine and fluorine substituents on the aromatic ring creates unique steric and electronic environments that influence the preferred conformational states. Fluorine substitution at the 2-position introduces significant electronegativity effects that can stabilize certain conformations through weak intramolecular hydrogen bonding interactions with the amino group. The bromine substituent at the 4-position contributes substantial steric bulk and electron-withdrawing effects that alter the electronic distribution within the aromatic system and influence the orientation of the ethylamine chain.

Conformational analysis studies on related fluorinated phenethylamine derivatives have revealed that the presence of fluorine substitution can significantly modify the energetic ordering of conformers compared to unsubstituted analogs. Quantum chemical calculations indicate that the gauche conformations of the ethylamine side chain are often favored due to favorable electrostatic interactions between the electronegative fluorine substituent and the positively polarized hydrogen atoms of the ethyl chain. The anti conformation, while geometrically extended, may be destabilized by unfavorable dipole-dipole interactions between the halogen substituents and the amino group.

Vibrational spectroscopy studies provide experimental evidence for multiple conformers existing in equilibrium under ambient conditions. The characteristic vibrational frequencies associated with the carbon-nitrogen stretching modes and the aromatic carbon-carbon vibrations show distinct patterns that reflect the conformational heterogeneity of the compound. The influence of temperature and solvent environment on conformational equilibria has been documented for similar systems, indicating that environmental factors play crucial roles in determining the predominant molecular geometry under specific conditions.

Comparative Analysis of Substituent Effects on Aromatic Ring Stability

The aromatic ring stability of this compound is significantly influenced by the electronic effects of the bromine and fluorine substituents, which exert distinct inductive and resonance influences on the benzene ring system. Halogen substituents are generally classified as deactivating groups in electrophilic aromatic substitution reactions due to their high electronegativity, which withdraws electron density from the aromatic system through inductive effects. However, the specific positioning and nature of these substituents create unique electronic environments that must be analyzed individually to understand their cumulative effects on ring stability.

Fluorine substitution at the 2-position exerts strong inductive electron withdrawal due to its exceptional electronegativity, making it the most electron-withdrawing halogen substituent. This inductive effect significantly reduces the electron density of the aromatic ring, particularly at positions ortho and para to the fluorine substituent. The electron-withdrawing nature of fluorine decreases the nucleophilicity of the aromatic ring and increases its stability toward electrophilic attack, while simultaneously making the ring more susceptible to nucleophilic substitution reactions. The inductive effect of fluorine is transmitted through the sigma bond framework and affects the entire aromatic system, though the effect diminishes with distance from the substituent.

Bromine substitution at the 4-position contributes additional electron-withdrawing effects through inductive mechanisms, though to a lesser extent than fluorine due to its lower electronegativity. The larger atomic radius of bromine compared to fluorine results in different steric effects and orbital overlap characteristics that influence the overall electronic structure of the aromatic ring. The combined presence of both halogen substituents creates a synergistic electron-withdrawing effect that significantly reduces the electron density of the aromatic ring compared to monosubstituted analogs.

Studies on halogen bond formation capabilities reveal that the electron distribution within polyhalogenated aromatic systems can lead to enhanced sigma-hole formation, particularly for heavier halogens like bromine. The electron-withdrawing effects of the fluorine substituent can enhance the positive electrostatic potential at the bromine center, potentially increasing its ability to participate in halogen bonding interactions. This phenomenon has implications for the compound's intermolecular interactions and crystal packing arrangements, as the enhanced halogen bonding capabilities can stabilize specific molecular conformations and assembly patterns.

The comparative analysis with related phenethylamine derivatives demonstrates that the dual halogen substitution pattern results in significantly altered electronic properties compared to unsubstituted or monosubstituted analogs. The electron-deficient nature of the aromatic ring influences the basicity of the amino group through inductive transmission of electronic effects through the ethyl spacer chain. This electronic communication between the aromatic ring and the amino functionality represents a critical structure-activity relationship that affects the compound's chemical and biological properties.

Crystallographic Data and X-ray Diffraction Studies

The crystallographic characterization of this compound provides detailed structural information regarding its solid-state organization and intermolecular interactions. Single crystal X-ray diffraction studies have been conducted on related halogenated phenethylamine derivatives, revealing characteristic packing patterns and hydrogen bonding networks that are influenced by the presence of halogen substituents. The crystallographic data typically include unit cell parameters, space group symmetry, and atomic coordinates that define the three-dimensional arrangement of molecules within the crystal lattice.

The molecular geometry observed in the crystalline state often differs from gas-phase conformations due to the influence of intermolecular forces and crystal packing constraints. Crystallographic studies on similar compounds have revealed that the ethylamine side chain adopts specific conformations that optimize intermolecular hydrogen bonding interactions while minimizing steric clashes between neighboring molecules. The amino group typically participates in hydrogen bonding networks with neighboring molecules, creating chain-like or sheet-like arrangements that stabilize the crystal structure.

The presence of halogen substituents introduces additional complexity to the crystal packing through halogen bonding interactions and dipole-dipole forces. Bromine atoms in similar crystalline environments have been observed to participate in halogen bonding with electronegative atoms such as nitrogen or oxygen from neighboring molecules. These directional intermolecular interactions complement traditional hydrogen bonding and van der Waals forces in determining the overall crystal packing arrangement and stability.

Crystallographic Parameter Typical Range for Related Compounds Influence of Halogen Substitution
Unit Cell Volume 800-1200 Ų Increased due to bulky substituents
Molecular Planarity Deviation 0.1-0.3 Å Enhanced by aromatic conjugation
Hydrogen Bond Distances 2.7-3.1 Å (N-H...X) Modified by electronic effects
Halogen Bond Distances 2.8-3.2 Å (Br...N) Dependent on sigma-hole strength

Thermal motion parameters derived from crystallographic refinement provide insights into the dynamic behavior of different molecular segments within the crystal lattice. The aromatic ring typically exhibits lower thermal motion due to its rigid planar structure, while the ethylamine chain shows higher thermal parameters reflecting conformational flexibility. The halogen substituents display intermediate thermal motion characteristics that reflect their intermediate size and bonding constraints within the crystal environment.

The crystallographic disorder observed in some halogenated aromatic compounds results from rotational freedom of the aromatic ring or positional disorder of halogen substituents. Such disorder phenomena provide valuable information about the energy barriers associated with molecular reorientation within the crystal lattice and the relative stability of different conformational states. The refinement of disordered structures requires careful modeling of alternative atomic positions and occupancy factors that reflect the statistical distribution of molecular orientations within the crystal.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-12-5-4-7-2-3-8(10)6-9(7)11/h2-3,6,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIJNPOYTODHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Aromatic Precursors

The synthesis begins with the selective bromination and fluorination of a benzene derivative to obtain 4-bromo-2-fluorophenyl intermediates. This step is critical for introducing the halogen substituents at the desired positions on the aromatic ring.

  • Bromination is typically performed using N-bromo-succinimide (NBS) under reflux conditions in solvents like dioxane or tetrahydrofuran, often with stirring and temperature control between 50-70 °C to ensure regioselectivity and yield.
  • Fluorination may be introduced either prior to or after bromination depending on the substrate availability, often using electrophilic fluorinating agents or starting from fluorinated benzene derivatives.

Amination and Protection Strategies

To install the ethylamine side chain, the aromatic amine is first protected to prevent side reactions during halogenation. For example, ortho-toluidine can be converted to N-(2-aminomethyl phenyl) ethanamide by reaction with acetic anhydride at 50-70 °C, yielding a protected intermediate for subsequent bromination.

After halogenation, the protecting group is removed by hydrolysis using concentrated hydrochloric acid under reflux in dioxane, followed by neutralization with ammoniacal liquor to pH 8-10. The product is then purified by recrystallization from ethanol.

Methylation of Amino Group

The N-methylation of the amine is achieved by reductive amination using formaldehyde and sodium methylate in methanol. The reaction proceeds under reflux for 2 hours, followed by reduction with sodium borohydride at 0 °C for 1 hour to yield the N-methylated amine.

The process involves:

  • Mixing 4-bromo-2-fluoroaniline with formaldehyde and sodium methylate in methanol.
  • Refluxing the mixture for 2 hours.
  • Cooling to 0 °C and adding sodium borohydride.
  • Refluxing again for 1 hour.
  • Workup by solvent removal, aqueous extraction, drying over magnesium sulfate, and purification by silica gel chromatography.

Formation of Hydrochloride Salt (Optional)

To improve stability and solubility, the free amine can be converted to its hydrochloride salt by treatment with hydrochloric acid. This step is common in industrial production to facilitate handling and storage.

Summary of Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Aromatic amine protection Ortho-toluidine + acetic anhydride 50-70 °C ~1-2 hours High Formation of N-(2-aminomethyl phenyl) ethanamide
Bromination N-bromo-succinimide, reflux in dioxane Reflux (~100 °C) 4 hours High Regioselective bromination
Hydrolysis Concentrated HCl + dioxane, reflux Reflux (~100 °C) 1.5-2.5 hours High Removal of protection and isolation
Methylation (Reductive amination) Formaldehyde + sodium methylate + sodium borohydride in MeOH Reflux (60-65 °C) + 0 °C for reduction 3 hours total ~93% High purity N-methylamine obtained
Hydrochloride salt formation (optional) HCl treatment Ambient to reflux Variable Quantitative Enhances stability and solubility

Reaction Mechanism Highlights and Chemical Insights

  • Protection and Deprotection: Acetylation of the amine prevents unwanted side reactions during bromination, ensuring selective substitution at the aromatic ring.
  • Bromination: NBS acts as a bromine donor under radical or electrophilic conditions, selectively targeting the methyl-protected aromatic amine.
  • Hydrolysis: Acidic conditions cleave the amide bond, regenerating the free amine.
  • Reductive Methylation: Formaldehyde forms an iminium intermediate with the amine, which is then reduced by sodium borohydride to the N-methyl amine.
  • Salt Formation: Protonation of the amine with hydrochloric acid yields a stable, crystalline hydrochloride salt.

Research Findings and Industrial Relevance

  • The described synthetic route is efficient, yielding over 90% purity and high yields in each step, suitable for scale-up in industrial settings.
  • Use of protecting groups and controlled halogenation ensures regioselectivity and minimizes by-products.
  • The reductive methylation approach is widely accepted due to its mild conditions and high selectivity for mono-methylation.
  • Formation of the hydrochloride salt facilitates downstream applications in pharmaceutical formulation and chemical handling.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. The presence of the bromo and fluoro substituents on the phenyl ring can enhance the compound's interaction with biological targets, potentially leading to improved efficacy and selectivity in drug design.

Case Studies
Recent studies have highlighted the compound's role in synthesizing novel analogs that exhibit enhanced activity against various biological targets. For instance, derivatives of this compound have been explored for their potential as selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators. These studies indicate that modifications to the compound can lead to significant improvements in pharmacological profiles .

Research Applications

Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to use it as a building block for developing new compounds with desired biological activities. This is particularly useful in the pharmaceutical industry, where the demand for novel therapeutic agents is constant.

Analytical Chemistry
In analytical chemistry, this compound is used as a standard reference material for calibrating instruments and validating methods. Its well-defined chemical properties make it suitable for various analytical techniques, including chromatography and mass spectrometry.

Toxicological Studies

Safety Profile
Understanding the safety profile of this compound is crucial for its application in research and development. Toxicological assessments indicate that while the compound exhibits some acute toxicity (e.g., harmful if swallowed), its overall risk can be managed through proper handling and usage protocols .

Mechanism of Action

The mechanism of action of N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Bromo (Br) and fluoro (F) groups are both electron-withdrawing, but Br adds steric bulk. This increases molecular weight and lipophilicity (logP) compared to analogs with only F (e.g., 153.20 g/mol vs. 262.12 g/mol) . Substituent positions (e.g., 4-Br-2-F vs.

Amine Structure :

  • Secondary amines (N-Me) in the target and verapamil intermediates enable hydrogen bonding, whereas tertiary amines (e.g., N,N-dimethyl in ) reduce basicity and solubility .

Linker Groups :

  • Ethyl chains (target compound) offer flexibility, while ether linkers (e.g., ) introduce polarity, reducing membrane permeability but improving metabolic stability.

Pharmacological Relevance: Analogs like N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine are precursors to verapamil, a calcium channel blocker . The target’s halogenated structure may similarly serve as an intermediate for bromine-containing therapeutics.

Biological Activity

N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine is a compound with significant potential in biological research and therapeutic applications. Its unique structure, featuring both bromine and fluorine substituents on the phenyl ring, suggests diverse interactions within biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H12BrF. The compound consists of:

  • A brominated and fluorinated phenyl ring.
  • An ethyl linker.
  • A methylamine group.

This configuration allows for various interactions with biological targets, particularly in receptor modulation and enzyme activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as a modulator, influencing the activity of neurotransmitter receptors or other protein targets involved in cellular signaling pathways.

Key Mechanisms:

  • Receptor Modulation : The compound has shown potential as a positive allosteric modulator for certain receptors, enhancing their response to endogenous ligands.
  • Enzyme Interaction : It may inhibit or activate specific enzymes, affecting metabolic pathways crucial for cell survival and proliferation.

Biological Activity

The following sections summarize the biological activities reported for this compound based on various studies.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. In particular, it has demonstrated effectiveness against Escherichia coli, with inhibition rates comparable to established antibiotics.

CompoundBacterial StrainInhibition (%)
This compoundE. coli91.95%

Anticancer Properties

Research has suggested that this compound may possess anticancer properties. In vitro studies have indicated its potential to induce apoptosis in cancer cell lines, possibly through modulation of apoptotic pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in 2023 evaluated the antimicrobial efficacy of various derivatives including this compound. The results indicated significant antibacterial activity against E. coli, with a notable inhibition percentage compared to control groups .
  • Anticancer Activity : Another investigation focused on the compound's ability to induce cell death in cancerous cells. The findings revealed that it could significantly reduce cell viability in several tumor cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Q & A

Basic: What are the optimized synthetic routes for N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of aryl-ethylamine derivatives typically involves nucleophilic substitution or reductive amination. For example, in related bromo-fluoroaniline derivatives, sodium hydride (NaH) in dry DMF at 140°C under nitrogen facilitates cyclization (31% yield) . Alternatively, coupling reactions with DIPEA in isopropanol at 90°C have been used for similar amines, achieving 80% yield via TLC-monitored reactions and flash chromatography purification . Key factors include:

  • Base selection: Strong bases like NaH promote deprotonation but require anhydrous conditions.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature: Elevated temperatures (90–140°C) accelerate kinetics but may increase side reactions.

Basic: How is the purity and structural integrity of this compound validated?

Methodological Answer:
Analytical techniques include:

  • LCMS/HPLC: Retention time (e.g., 1.02 minutes via SQD-FA05 method) and mass spectrometry (e.g., m/z 502 [M+H]+) confirm molecular weight and purity .
  • NMR spectroscopy: 1H/13C NMR resolves substituent positions. For analogous compounds, aromatic protons appear at δ 7.35–8.80 ppm, with methyl groups at δ 4.01 ppm .
  • TLC: Used to monitor reaction progress (e.g., hexane/EtOAC eluent systems) .

Basic: What are the recommended handling and storage protocols for bromo-fluoroaryl amines?

Methodological Answer:

  • Handling: Use PPE (gloves, masks, protective eyewear) to avoid skin/eye contact. Work in a fume hood due to potential toxicity .
  • Storage: Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent degradation.
  • Waste disposal: Segregate halogenated waste and consult certified disposal services to mitigate environmental impact .

Advanced: How do steric and electronic effects of the 4-bromo-2-fluorophenyl group influence reactivity in cross-coupling reactions?

Methodological Answer:
The bromo substituent acts as a leaving group in Suzuki-Miyaura couplings, while the fluoro group exerts strong electron-withdrawing effects, directing electrophilic substitution. Computational studies (DFT) suggest:

  • The C-Br bond dissociation energy is lowered by para-fluoro, enhancing oxidative addition in palladium-catalyzed reactions.
  • Steric hindrance from the ethyl-methylamine chain may slow transmetallation steps, requiring tailored ligands (e.g., SPhos) .
    Experimental validation involves kinetic profiling and substituent scrambling assays.

Advanced: What strategies resolve contradictions in reported yields for similar aryl-ethylamine syntheses?

Methodological Answer:
Discrepancies arise from:

  • Impurity profiles: Side products (e.g., di-alkylated amines) may form if stoichiometry is unbalanced. Use quantitative NMR or GC-MS to identify byproducts .
  • Catalyst decay: Pd/C or Ni catalysts may deactivate in halogen-rich environments. Monitor catalyst turnover via ICP-OES .
  • Scale-up effects: Micromixing inefficiencies in larger batches reduce yield; employ flow chemistry for reproducibility .

Advanced: How can computational modeling predict the pharmacological activity of this compound?

Methodological Answer:

  • Docking studies: Target CYP11B2 or kinase domains (e.g., EGFR) using AutoDock Vina. The bromo-fluoro motif may occupy hydrophobic pockets, as seen in Vandetanib’s binding to quinazoline kinases .
  • QSAR models: Correlate logP and Hammett constants (σ) with IC50 values. For example, electron-withdrawing groups (σ > 0.5) enhance target affinity in related inhibitors .
  • MD simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.